

Navigating the Isomeric Landscape of C7H10N2O2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 1-Ethyl-1*H*-pyrazole-5-carboxylate

Cat. No.: B053057

[Get Quote](#)

This technical guide provides an in-depth exploration of the physical and chemical properties of compounds with the molecular formula C7H10N2O2. This formula represents a fascinating intersection of biologically significant alkaloids and versatile chemical reagents. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the key isomers, their distinct characteristics, and relevant experimental methodologies. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be an indispensable resource for understanding and utilizing these multifaceted molecules.

The Isomeric World of C7H10N2O2: More Than One Molecule

The molecular formula C7H10N2O2 does not define a single chemical entity but rather a group of isomers—molecules that share the same number and types of atoms but differ in their arrangement. This structural diversity gives rise to a remarkable range of physical, chemical, and biological properties. The most prominent and pharmacologically significant isomers are the dimethylxanthines, a class of purine alkaloids that includes theophylline, theobromine, and paraxanthine. These compounds are structurally related to caffeine and are found in common consumables like tea, coffee, and chocolate.^{[1][2][3]}

Another notable isomer is N,N'-methylenebisacrylamide, a cross-linking agent widely used in polymer chemistry for the synthesis of polyacrylamide gels.^[4] The distinct structures of these

isomers are depicted below.

The Dimethylxanthines: A Comparative Analysis

Theophylline, theobromine, and paraxanthine are all methylated derivatives of xanthine and share a common purine ring structure.^{[2][5][6]} However, the differential placement of the two methyl groups on the xanthine backbone leads to significant variations in their pharmacological profiles and metabolic fates.

Structural Distinctions

The IUPAC names for these isomers clarify their structural differences:

- Theophylline: 1,3-dimethyl-7H-purine-2,6-dione^[3]
- Theobromine: 3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione^{[5][7]}
- Paraxanthine: 1,7-dimethyl-3H-purine-2,6-dione^[1]

Physical and Chemical Properties: A Tabular Comparison

A side-by-side comparison of the key physical and chemical properties of the dimethylxanthine isomers is essential for researchers in analytical and medicinal chemistry.

Property	Theophylline	Theobromine	Paraxanthine
IUPAC Name	1,3-dimethyl-7H-purine-2,6-dione[3]	3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione[5][7]	1,7-dimethyl-3H-purine-2,6-dione[1]
CAS Number	58-55-9[3]	83-67-0[7]	611-59-6[1]
Molar Mass	180.167 g·mol⁻¹[3]	180.16418 g·mol⁻¹[5]	180.167 g·mol⁻¹[1]
Melting Point	270-274 °C	357 °C[7]	351-352 °C[1]
Solubility in Water	Slightly soluble	Slightly soluble (330 mg/L)[2]	Data not readily available
Appearance	White crystalline powder	White or colorless solid, can appear yellowish[2]	White crystalline powder
Taste	Bitter	Bitter[2][7][8]	Data not readily available

Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic techniques are fundamental for the identification and quantification of these isomers.

- UV-Visible Spectroscopy: Theophylline, when dissolved in 0.1N NaOH, exhibits a maximum absorbance at 277 nm.[3] This property is crucial for quantitative analysis using UV-Vis spectrophotometry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The chemical shifts of the methyl protons are distinctive for each isomer, allowing for their unambiguous identification in a mixture. For theophylline, characteristic signals appear at approximately 3.23δ and 3.41δ.[3]

- ^{13}C NMR: The unique methylation pattern of theophylline results in specific signals at 27.7δ and 29.9δ .[\[3\]](#)

Synthesis and Reactivity: Building and Modifying C₇H₁₀N₂O₂ Isomers

The ability to synthesize and chemically modify these molecules is critical for developing new therapeutic agents and research tools.

Synthesis of Theophylline: The Traube Purine Synthesis

Theophylline can be synthesized via the Traube method, a classic approach for constructing the purine ring system.[\[3\]](#)[\[9\]](#) This multi-step synthesis provides a reliable route to obtain this important compound.

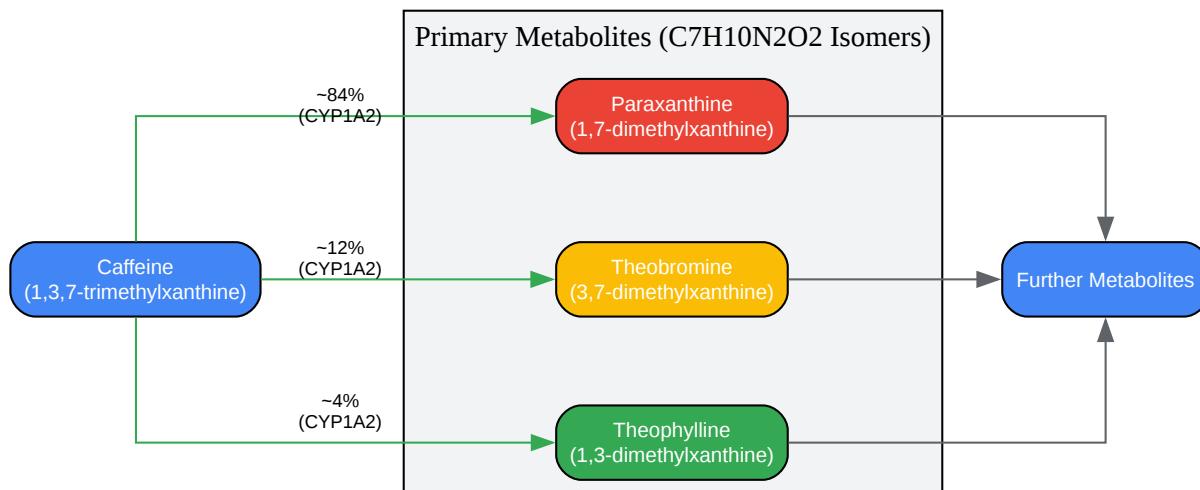
Experimental Protocol: Traube Synthesis of Theophylline[\[9\]](#)

- Step 1: Synthesis of Cyanoacetylmethylurea: React N,N-dimethylurea with cyanoacetic ether in the presence of acetic anhydride.
- Step 2: Cyclization to 6-amino-1,3-dimethyluracil: The resulting cyanoacetylmethylurea is cyclized to form 6-amino-1,3-dimethyluracil.
- Step 3: Nitrosation: The 6-amino-1,3-dimethyluracil is treated with nitric acid to yield 5-nitroso-6-amino-1,3-dimethyluracil.
- Step 4: Reduction: The nitroso group is reduced to an amino group, forming 5,6-diamino-1,3-dimethyluracil.
- Step 5: Final Ring Closure: The final purine ring is formed by reacting the diamine with formamide, yielding theophylline.

Caption: Workflow for the Traube synthesis of theophylline.

Reactivity and Derivatization

The purine structure of the dimethylxanthines offers sites for chemical modification, enabling the synthesis of derivatives with altered pharmacological properties.[\[10\]](#) The nitrogen atom at


position 7 in theophylline, for instance, can be alkylated to produce a variety of derivatives.[11] This has been explored to create compounds with enhanced efficacy or novel therapeutic applications.[10]

Biological Significance and Metabolism: From Stimulants to Therapeutics

The dimethylxanthine isomers of C₇H₁₀N₂O₂ are best known for their roles as metabolites of caffeine and as therapeutic agents themselves.

Metabolic Pathways

In humans, caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme involved.[1][2] This process leads to the formation of paraxanthine (about 84%), theobromine (about 12%), and theophylline (about 4%).[2] These metabolites are themselves pharmacologically active and undergo further metabolism before excretion.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of caffeine to its primary C₇H₁₀N₂O₂ isomers.

Pharmacological Effects

The dimethylxanthines exert their effects primarily through two mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[\[1\]](#)[\[3\]](#)[\[12\]](#)

- Phosphodiesterase Inhibition: By inhibiting phosphodiesterases, these compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a range of cellular responses, including smooth muscle relaxation.[\[1\]](#)[\[12\]](#)
- Adenosine Receptor Antagonism: They block adenosine receptors, which contributes to their stimulant effects on the central nervous system and cardiac tissue.[\[12\]](#)

Theophylline is used clinically as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[\[12\]](#)[\[13\]](#) Theobromine is a milder stimulant than caffeine and has diuretic and vasodilator properties.[\[5\]](#)[\[7\]](#) Paraxanthine, the major metabolite of caffeine, is also a central nervous system stimulant and is suggested to have a better safety profile than caffeine.[\[14\]](#)[\[15\]](#)[\[16\]](#)

N,N'-Methylenebisacrylamide: A Structurally Distinct Isomer

In contrast to the purine-based dimethylxanthines, N,N'-methylenebisacrylamide is a linear molecule containing two acrylamide units linked by a methylene bridge.[\[4\]](#)

Physical and Chemical Properties

- IUPAC Name: N-[(prop-2-enoylamino)methyl]prop-2-enamide[\[4\]](#)
- CAS Number: 110-26-9[\[4\]](#)
- Molar Mass: 154.17 g/mol [\[17\]](#)[\[18\]](#)
- Appearance: White crystalline solid[\[19\]](#)
- Reactivity: It is a bifunctional monomer that can be copolymerized with acrylamide to form cross-linked polyacrylamide gels.

Applications in Research

N,N'-methylenebisacrylamide is an essential reagent in molecular biology and biochemistry for the preparation of polyacrylamide gels used in electrophoresis (e.g., SDS-PAGE and native PAGE) for the separation of proteins and nucleic acids. The ratio of acrylamide to bis-acrylamide determines the pore size of the gel, which is a critical parameter for achieving optimal separation of macromolecules.

Caption: Experimental workflow for polyacrylamide gel electrophoresis (PAGE).

Conclusion

The chemical formula C₇H₁₀N₂O₂ encompasses a diverse array of isomers with profound implications in both pharmacology and materials science. The dimethylxanthines—theophylline, theobromine, and paraxanthine—serve as compelling examples of how subtle structural modifications can lead to distinct biological activities, making them valuable subjects of study in drug discovery and development. In parallel, the utility of N,N'-methylenebisacrylamide as a cross-linking agent underscores the importance of structural diversity in creating functional materials for scientific research. A thorough understanding of the physical and chemical properties of these isomers, as detailed in this guide, is paramount for their effective and innovative application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paraxanthine - Wikipedia [en.wikipedia.org]
- 2. Theobromine - Wikipedia [en.wikipedia.org]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. Methylenebisacrylamide | C₇H₁₀N₂O₂ | CID 8041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNAmod: theobromine [dnamod.hoffmanlab.org]

- 6. Showing Compound Theobromine (FDB000455) - FooDB [foodb.ca]
- 7. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Theobromine | 83-67-0 [chemicalbook.com]
- 9. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbino.com]
- 11. derpharmacemica.com [derpharmacemica.com]
- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. brcrecovery.com [brcrecovery.com]
- 15. Frontiers | Paraxanthine safety and comparison to caffeine [frontiersin.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Methylene-bisacrylamide | C7H10N2O2 | CID 53800990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N,N'-methylene(bisacrylamide) | C7H10N2O2 | CID 17956053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Navigating the Isomeric Landscape of C7H10N2O2: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053057#physical-and-chemical-properties-of-c7h10n2o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com